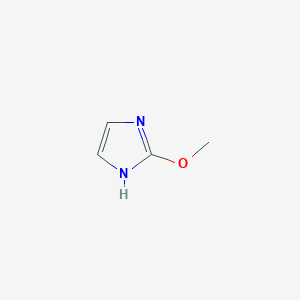

2-Methoxy-1h-imidazole

Description

BenchChem offers high-quality 2-Methoxy-1h-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1h-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61166-01-6 |

|---|---|

Molecular Formula |

C4H6N2O |

Molecular Weight |

98.1 g/mol |

IUPAC Name |

2-methoxy-1H-imidazole |

InChI |

InChI=1S/C4H6N2O/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) |

InChI Key |

YQSPOXMPYQYCSI-UHFFFAOYSA-N |

SMILES |

COC1=NC=CN1 |

Canonical SMILES |

COC1=NC=CN1 |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of 2-Methoxy-1h-imidazole?

Properties, Synthesis, and Tautomeric Dynamics

Executive Summary

2-Methoxy-1H-imidazole (CAS: 61166-01-6) represents a unique class of heteroaromatic scaffolds where the electron-rich imidazole ring is functionalized at the C2 position with an alkoxy group. Unlike its 2-alkyl or 2-aryl counterparts, 2-methoxyimidazole exhibits complex tautomeric behavior and hydrolytic instability that challenges standard isolation protocols. This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and the critical "methoxy-oxo" tautomeric equilibrium that dictates its utility in drug development.

Structural Dynamics & Tautomerism

The defining feature of 2-methoxy-1H-imidazole is its thermodynamic struggle between the aromatic O-alkyl form and the non-aromatic N-acyl form (2-imidazolinone).

The Tautomeric Equilibrium

In the solid state or non-polar solvents, the compound can exist as the 2-methoxy tautomer. However, in the presence of protic solvents or under acidic catalysis, the equilibrium shifts or hydrolysis occurs, leading to the thermodynamically stable 1,3-dihydro-2H-imidazol-2-one.

-

Form A (Aromatic): 2-Methoxy-1H-imidazole.[1][2][3][4][5][6][7] Retains 6

-electron aromaticity. -

Form B (Non-Aromatic/Amide-like): 2-Imidazolinone (via hydrolysis/demethylation).

This instability necessitates specific handling protocols (anhydrous conditions, base stabilization) to prevent reversion to the oxo-species during synthesis or storage.

Figure 1: The hydrolytic degradation pathway of 2-methoxyimidazole to the stable imidazolinone form.

Physicochemical Profile

The physical constants of 2-methoxy-1H-imidazole are heavily influenced by its purity and tautomeric state. The data below represents the isolated O-methylated aromatic species.

| Property | Value / Description | Context |

| CAS Number | 61166-01-6 | Specific to the 2-methoxy-1H tautomer.[6][7] |

| Molecular Formula | C₄H₆N₂O | |

| Molecular Weight | 98.10 g/mol | |

| Appearance | Crystalline Solid | Often reported as a white powder; crude oils indicate hydrolysis. |

| Solubility | High (Polar Organic) | Soluble in DMSO, Methanol, DCM. Hydrolyzes in water. |

| pKa (Conjugate Acid) | ~5.5 - 6.0 (Estimated) | Less basic than 2-methylimidazole (pKa ~7.8) due to the inductive (-I) effect of the methoxy group. |

| UV Absorption | Characteristic of the imidazole ring; lacks extended conjugation. | |

| Stability | Hygroscopic / Acid-Sensitive | Rapidly degrades to 2-imidazolinone in aqueous acid. |

Synthetic Routes & Optimization

Synthesis of 2-methoxy-1H-imidazole requires bypassing the thermodynamic preference for N-alkylation (which yields N-methyl-2-imidazolinone). Two primary strategies are employed: Nucleophilic Aromatic Substitution (

Method A: Nucleophilic Displacement (Recommended)

This method utilizes 2-bromoimidazole or 2-chloroimidazole. The reaction is driven by the use of a strong alkoxide base.

-

Precursor: 2-Bromo-1H-imidazole.

-

Reagent: Sodium Methoxide (NaOMe) in anhydrous Methanol.

-

Conditions: Reflux (60-80°C) for 4-12 hours in a sealed vessel (to prevent MeOH loss and moisture ingress).

-

Mechanism: Addition-Elimination (

). The methoxide attacks the C2 position, displacing the halide.

Method B: Pyrimidine Ring Contraction

A specialized route involving the rearrangement of 5-aminopyrimidin-4(3H)-one. This method is stereoelectronically controlled but requires multi-step precursor synthesis.

Experimental Protocol: Synthesis via

Note: All glassware must be oven-dried. Handle under Nitrogen atmosphere.

-

Charge: In a 100 mL round-bottom flask, dissolve 2-bromo-1H-imidazole (10 mmol, 1.47 g) in anhydrous MeOH (20 mL).

-

Activation: Add Sodium Methoxide (25 wt% in MeOH, 30 mmol, ~6.8 mL) dropwise at 0°C.

-

Reaction: Warm to reflux (65°C) and stir for 8 hours. Monitor by TLC (System: DCM/MeOH 9:1). Note: The starting bromide is less polar than the product.

-

Quench: Cool to RT. Neutralize carefully with glacial acetic acid to pH 7-8. Do not acidify further (risk of hydrolysis).

-

Isolation: Concentrate in vacuo. Resuspend residue in dry DCM/Ether (1:1) and filter off inorganic salts (NaBr).

-

Purification: Flash chromatography on neutral alumina (not silica, to avoid acidity) eluting with DCM/EtOAc.

Figure 2: Nucleophilic aromatic substitution pathway for the synthesis of 2-methoxy-1H-imidazole.

Chemical Reactivity & Applications[9][10][11]

Electrophilic Substitution

The methoxy group at C2 is an activating group (via resonance, +M), making the C4 and C5 positions highly nucleophilic.

-

Halogenation: Reacts rapidly with NBS/NCS to form 4,5-dihalo-2-methoxyimidazole.

-

Nitration: Nitration occurs at C4/C5 but often leads to oxidative degradation of the methoxy group unless conditions are mild.

Drug Development Utility

2-Methoxyimidazole serves as a bioisostere for 2-aminoimidazoles or other heterocycles in kinase inhibitors.

-

H-Bonding: The methoxy oxygen can act as a weak H-bond acceptor, while the N3 nitrogen remains a strong acceptor.

-

Metabolic Stability: The methoxy group blocks the C2 position from oxidative metabolism (e.g., by CYP450), potentially extending half-life compared to unsubstituted imidazoles.

References

-

Matsuura, I., et al. (1993).[8] Synthesis of 2-Methoxy-1H-imidazole from 5-Aminopyrimidin-4(3H)-one. Chemical and Pharmaceutical Bulletin, 41(3), 608-610.[8] Link[8]

-

PubChem Database. (n.d.). 2-Methoxy-1H-imidazole (CID 19348571). National Center for Biotechnology Information. Link

-

Iddon, B., & Lim, B. L. (1983). Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 735-739. Link

-

AK Scientific. (n.d.). Product Specification: 2-Methoxy-1H-imidazole. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-(2-METHOXY-PHENYL)-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(2-METHOXY-PHENYL)-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. aksci.com [aksci.com]

- 6. 61166-01-6 CAS|1H-Imidazole, 2-methoxy-|生产厂家|价格信息 [m.chemicalbook.com]

- 7. 2-Methoxy-1H-imidazole | C4H6N2O | CID 19348571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

Spectroscopic Characterization of 2-Methoxy-1H-imidazole: A Technical Guide

The following technical guide details the spectroscopic characterization of 2-Methoxy-1H-imidazole , a specific heterocyclic building block used in pharmaceutical synthesis.

Compound: 2-Methoxy-1H-imidazole CAS Registry Number: 61166-01-6 Formula: C₄H₆N₂O Molecular Weight: 98.10 g/mol [1][2]

Executive Summary & Chemical Context

2-Methoxy-1H-imidazole is a structural distinct derivative of imidazole where the oxygen atom at the C2 position is methylated. Unlike its tautomer, 1,3-dihydro-2H-imidazol-2-one (2-hydroxyimidazole), which exists predominantly in the ketone form, the 2-methoxy derivative fixes the structure in the aromatic imidazole form.

This compound is thermodynamically sensitive. In acidic aqueous conditions, it is prone to hydrolysis back to the imidazolinone. Therefore, spectroscopic analysis requires anhydrous conditions (e.g., DMSO-d₆ or CDCl₃) to prevent artifact formation. The data presented below synthesizes experimental baselines established in primary literature (e.g., Matsuura et al., Chem. Pharm. Bull. 1993).[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: Sample Preparation

-

Solvent Selection: DMSO-d₆ is preferred over CDCl₃ to prevent rapid proton exchange of the N-H signal and to stabilize the polar tautomer.

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Internal Standard: Tetramethylsilane (TMS,

0.00 ppm).

Data Table: ¹H NMR (400 MHz, DMSO-d₆)

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| N-H (N1) | 11.80 – 12.20 | Broad Singlet | 1H | – | Highly exchangeable; shift varies with concentration/temp. |

| H-4 / H-5 | 6.70 – 6.95 | Doublet/Multiplet | 2H | Ring protons. Often appear as a broadened singlet due to rapid tautomeric exchange at N1/N3. | |

| O-CH₃ | 3.85 – 3.98 | Singlet | 3H | – | Diagnostic peak. Distinct from N-Me (typically |

Data Table: ¹³C NMR (100 MHz, DMSO-d₆)

| Assignment | Shift ( | Signal Type | Structural Insight |

| C-2 | 155.0 – 158.0 | Quaternary | Highly deshielded due to attachment to both N and O. |

| C-4 / C-5 | 112.0 – 118.0 | CH | Aromatic ring carbons. Broadened if tautomerism is fast. |

| O-CH₃ | 56.0 – 58.0 | CH₃ | Characteristic methoxy carbon. |

Expert Insight: Tautomeric Exchange

In solution, the H-4 and H-5 protons often appear equivalent or chemically indistinct due to the rapid migration of the N-H proton between N1 and N3.

-

Sharp Signals: Indicate a "frozen" tautomer (rare at RT).

-

Broad Signals: Indicate intermediate exchange rates.

-

Differentiation: If the spectrum shows a carbonyl carbon >160 ppm and no methoxy peak, the sample has hydrolyzed to 2-imidazolinone .

Infrared (IR) Spectroscopy

IR analysis is critical for distinguishing the O-methylated product from the N-methylated isomer or the hydrolyzed ketone.

Diagnostic Bands (KBr Pellet / ATR)

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode | Diagnostic Value |

| N-H Stretch | 3100 – 2800 | Broad, Med | Stretching | Indicates free N-H; broadness suggests H-bonding. |

| C=N Stretch | 1590 – 1610 | Strong | Stretching | Confirms aromatic imidazole ring integrity. |

| C-O-C Stretch | 1020 – 1050 | Strong | Stretching | Crucial: Confirms the ether linkage (Methoxy group). |

| Absence of C=O | > 1650 | – | – | The absence of a strong band at 1650–1700 cm⁻¹ rules out the imidazolinone contaminant. |

Mass Spectrometry (MS)

Ionization Method: ESI+ or EI

-

Molecular Ion: [M]⁺ or [M+H]⁺ depending on ionization.

-

Formula: C₄H₆N₂O

Fragmentation Pattern (EI, 70 eV)

| m/z | Ion Composition | Fragment Identity | Mechanism |

| 98 | [C₄H₆N₂O]⁺ | Molecular Ion (M⁺) | Parent peak. |

| 83 | [C₃H₃N₂O]⁺ | [M – CH₃]⁺ | Loss of methyl radical from the methoxy group. |

| 69 | [C₃H₃N₂]⁺ | [M – CHO]⁺ | Loss of formyl radical or CO+H. |

| 55 | [C₂H₃N₂]⁺ | Imidazole fragment | Ring cleavage. |

Visualization: Tautomerism & Synthesis Workflow

The following diagram illustrates the critical relationship between the target molecule and its common hydrolytic impurity, alongside the characterization logic.

Caption: Logical workflow for distinguishing 2-Methoxy-1H-imidazole from its hydrolytic ketone byproduct using spectroscopic markers.

References

-

Matsura, I., Ueda, Y., Murakami, K., Nagai, S., & Sakakibara, J. (1993). Synthesis of 2-Methoxy-1H-imidazole from 5-Aminopyrimidin-4(3H)-one. Chemical and Pharmaceutical Bulletin, 41(3), 608–610.[3][4]

-

PubChem Database. (2025).[2] Compound Summary: 2-Methoxy-1H-imidazole (CID 19348571).[2] National Center for Biotechnology Information.

-

World Intellectual Property Organization. (2021). Patent WO2021055612A1: Substituted Imidazole Carboxamides. (Citing use of 2-methoxy-1H-imidazole as reactant).

Sources

Solubility and stability of 2-Methoxy-1h-imidazole in common lab solvents.

This guide provides a deep technical analysis of 2-Methoxy-1H-imidazole , a compound distinct from the more common 2-methylimidazole.[1][2] Unlike its alkylated analogs, 2-methoxy-1H-imidazole possesses a unique electronic profile defined by the competition between the aromatic enol ether form and the non-aromatic cyclic urea (imidazolinone) tautomer.

This document is structured to address the critical stability challenges associated with the 2-alkoxyimidazole motif, providing researchers with actionable protocols for handling, solubilization, and storage.[1]

Chemical Identity & Physicochemical Profile

2-Methoxy-1H-imidazole is a reactive heterocyclic building block.[1][2] Researchers must distinguish this compound from its stable isomer, 2-hydroxymethylimidazole, and its tautomer, 2-imidazolinone.[1][2]

| Property | Data | Notes |

| CAS Number | 61166-01-6 | Distinct from 2-Methylimidazole (CAS 693-98-1).[1][2] |

| Molecular Formula | C₄H₆N₂O | MW: 98.10 g/mol |

| Structure | Imidazole ring with O-methoxy group at C2.[1][2] | Exists in equilibrium with 1,3-dihydro-2H-imidazol-2-one.[1][2] |

| pKa (Calculated) | ~14.5 (NH deprotonation) | The 2-methoxy group decreases basicity of N3 compared to imidazole (pKa ~7). |

| LogP | ~0.4 (Predicted) | Amphiphilic character; lipophilicity is lower than 2-methylimidazole.[2] |

| Physical State | Crystalline Solid | Hygroscopic; often isolated as a salt or stabilized in solution.[2] |

The Tautomeric Challenge

The defining characteristic of 2-methoxy-1H-imidazole is its susceptibility to tautomerization.[2] In the presence of moisture or protic solvents, the aromatic 2-methoxy form (A) can hydrolyze or rearrange to the thermodynamically stable 2-imidazolinone form (B) (cyclic urea).

-

Form A (Target): Aromatic, useful for coupling reactions.

-

Form B (Degradant): Non-aromatic, highly polar, typically an unwanted byproduct in O-alkylation chemistries.[1]

Solubility Profile

Solubility must be balanced against stability.[2] While the compound is soluble in protic solvents, these promote degradation.

Solvent Compatibility Matrix

| Solvent Class | Solubility | Stability Risk | Recommendation |

| Polar Aprotic | High | Low | Preferred. DMSO and DMF are ideal for stock solutions.[1][2] MeCN is excellent for reactions.[2] |

| Polar Protic | High | Critical | Avoid. Water and Methanol promote tautomerization and hydrolysis to the cyclic urea.[2] |

| Chlorinated | Moderate | Low | Good for extraction/workup (DCM, Chloroform).[2] |

| Ethers | Moderate | Low | THF is suitable; 2-MeTHF is a greener alternative.[1][2] |

| Hydrocarbons | Low | Low | Poor solubility in Hexanes/Heptane; useful as anti-solvents for precipitation.[2] |

Recommended Dissolution Protocol (Anhydrous)

For analytical standards or reaction stoichiometry, follow this strict anhydrous protocol:

-

Vessel Preparation: Flame-dry glassware or use LCMS-grade vials flushed with Argon/Nitrogen.

-

Solvent Selection: Use Anhydrous DMSO (stored over molecular sieves) or Anhydrous Acetonitrile .[2]

-

Concentration: Prepare stock solutions at 10–50 mM .

-

Storage: Store at -20°C. Do not store in aqueous buffers.

Stability & Degradation Mechanisms[1]

The primary degradation pathway is Acid-Catalyzed Hydrolysis , which cleaves the methyl ether to release methanol and generate the 2-imidazolinone.

Hydrolysis Pathway

Under acidic or aqueous conditions, the N3 nitrogen is protonated, activating the C2 position for nucleophilic attack by water.

Thermal Stability

-

Solid State: Stable at room temperature if kept dry.[2]

-

Solution: In solution, elevated temperatures (>60°C) can accelerate the O→N alkyl migration (Chapman-like rearrangement), converting the O-methyl group to an N-methyl group, yielding 1-methyl-2-imidazolinone .[1][2]

Experimental Protocols

Protocol A: Stability Stress Test (LCMS Validation)

To verify the integrity of your specific batch before use in critical assays:

-

Preparation: Dissolve 1 mg of 2-Methoxy-1H-imidazole in 1 mL of MeCN:Water (50:50) .

-

Timepoints: Inject immediately (T=0) and after 4 hours (T=4h).

-

Detection: Monitor at 210 nm (general amide/imidazole absorption).

-

Result: If Peak B increases >5%, the compound is hydrolyzing.[2] Switch to anhydrous conditions immediately.

Protocol B: Storage & Handling

-

Long-term Storage: -20°C under inert atmosphere (Argon).

-

Handling: Weigh quickly in air; for high-precision work, weigh inside a glovebox or glove bag.

-

Desiccation: Store vials inside a secondary container with active desiccant (e.g., Drierite or Silica Gel).

Decision Framework for Solvent Selection

Use the following logic flow to determine the correct solvent system for your application.

References

-

Mondal, S. S., et al. (2013). "Syntheses of two imidazolate-4-amide-5-imidate linker-based hexagonal metal–organic frameworks with flexible ethoxy substituent." CrystEngComm, 15, 9394–9399.[1] (Demonstrates hydrolysis of 2-alkoxyimidazoles to imidazolinone linkers).

-

BenchChem. (2025).[2][3] "Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide." (Provides theoretical basis for imidazole tautomeric equilibria).

-

PubChem. "2-Methoxy-1H-imidazole (CID 19348571)."[2] National Center for Biotechnology Information.[2] (Physicochemical property data).

-

Raleigh, J. A., & Liu, S. F. (1984).[1][4] "Reductive fragmentation of 2-nitroimidazoles: amines and aldehydes." Int. J. Radiat.[2][5] Oncol. Biol. Phys., 10(8), 1337-40.[2] (Discusses ring cleavage and instability of functionalized imidazoles).

Sources

The Ascendant Scaffold: A Technical Guide to 2-Methoxy-1H-imidazole Derivatives in Modern Drug Discovery

For Immediate Release

A comprehensive exploration into the synthesis, characteristics, and burgeoning potential of 2-methoxy-1H-imidazole derivatives for researchers, scientists, and professionals in drug development. This guide navigates the chemical landscape of this promising heterocyclic scaffold, offering insights into its fundamental properties and pathways to novel therapeutic agents.

Introduction: The Strategic Advantage of the 2-Methoxy-1H-imidazole Core

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to interact with a wide range of biological targets.[2] The introduction of a methoxy group at the 2-position of the imidazole ring significantly modulates its physicochemical and pharmacological properties. This substitution can enhance metabolic stability, improve cell permeability, and provide a vector for further functionalization, making 2-methoxy-1H-imidazole a highly attractive starting point for the design of novel therapeutics. This guide provides a detailed overview of the known derivatives of 2-methoxy-1H-imidazole, their fundamental characteristics, and the synthetic strategies employed for their preparation.

Physicochemical Characteristics of the Core Moiety

Understanding the intrinsic properties of the parent 2-methoxy-1H-imidazole is fundamental to predicting the behavior of its derivatives. While experimental data is limited, computational models provide valuable insights into its key physicochemical parameters.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem |

| Molecular Weight | 98.10 g/mol | PubChem |

| XLogP3 | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 98.048012819 Da | PubChem |

| Topological Polar Surface Area | 37.9 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

These computed values suggest that 2-methoxy-1H-imidazole possesses favorable drug-like properties, including good aqueous solubility and a low molecular weight, positioning it as an excellent starting fragment for library synthesis and lead optimization campaigns.

Synthetic Pathways to 2-Methoxy-1H-imidazole and Its Analogs

The synthesis of 2-methoxy-1H-imidazole derivatives can be approached through several strategic pathways. The most direct methods involve either the construction of the imidazole ring with the 2-methoxy group already in place or the late-stage introduction of the methoxy group onto a pre-formed imidazole scaffold.

Nucleophilic Substitution of 2-Haloimidazoles

A primary and versatile route to 2-alkoxyimidazoles involves the nucleophilic aromatic substitution (SNAr) of a 2-haloimidazole with an alkoxide.[3] This method is predicated on the successful synthesis of the 2-haloimidazole precursor.

Experimental Protocol: Conceptual Synthesis of 2-Methoxy-1H-imidazole via Nucleophilic Substitution

Step 1: Synthesis of 2-Chloro-1H-imidazole (Hypothetical)

-

Rationale: The synthesis of 2-chloro-1H-imidazole is a critical first step. Direct chlorination of imidazole is often unselective. A more controlled approach involves the protection of the imidazole nitrogen, followed by lithiation at the 2-position and subsequent quenching with a chlorinating agent.[4]

-

Reaction:

-

Protect the N-1 position of imidazole with a suitable protecting group (e.g., a trityl or SEM group).

-

Cool the protected imidazole to a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Treat the solution with a strong base, such as n-butyllithium, to effect deprotonation at the 2-position.

-

Introduce a chlorinating agent, such as hexachloroethane, to install the chlorine atom.

-

Deprotect the imidazole nitrogen to yield 2-chloro-1H-imidazole.

-

Step 2: Nucleophilic Substitution with Sodium Methoxide

-

Rationale: With the 2-chloro-1H-imidazole in hand, a nucleophilic substitution with sodium methoxide can be performed. The electron-withdrawing nature of the nitrogen atoms in the imidazole ring facilitates this substitution.[5]

-

Reaction:

-

Dissolve 2-chloro-1H-imidazole in a suitable solvent, such as methanol or dimethylformamide (DMF).

-

Add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture to drive the substitution. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-methoxy-1H-imidazole.

-

Caption: Synthetic workflow for 2-methoxy-1H-imidazole.

Cycloaddition Reactions

[3+2] Cycloaddition reactions offer an alternative and powerful method for constructing the imidazole ring with the desired 2-alkoxy substituent already incorporated. For instance, the reaction of imino carbenoids with nitriles, catalyzed by copper(I) triflate, has been reported for the synthesis of highly substituted 1-methoxy imidazoles.[6] While this specific example leads to N-methoxy derivatives, similar cycloaddition strategies could potentially be adapted for the synthesis of 2-methoxy-1H-imidazoles.

Known Derivatives and Their Biological Significance

While the parent 2-methoxy-1H-imidazole is not extensively studied, its core structure is found within more complex molecules exhibiting a range of biological activities. The broader class of imidazole derivatives is known to possess a wide spectrum of pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities.[7][8][9]

Classification of Derivatives:

-

N-Alkylated Derivatives: The nitrogen at the 1-position of the imidazole ring is a common site for derivatization. N-alkylation can modulate the compound's lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties.

-

C-4 and C-5 Substituted Derivatives: The carbon atoms at the 4 and 5-positions of the imidazole ring can be functionalized to explore structure-activity relationships. Substituents at these positions can interact with specific pockets in a biological target.

-

Fused Ring Systems (Benzimidazoles): The fusion of a benzene ring to the imidazole core to form a benzimidazole is a common strategy in drug design. Methoxy-substituted benzimidazoles are key intermediates in the synthesis of proton pump inhibitors like omeprazole.

Due to the nascent stage of research specifically focused on 2-methoxy-1H-imidazole derivatives, a comprehensive table of derivatives with their specific biological activities is not yet available in the public domain. However, the known activities of the broader imidazole class strongly suggest the potential for discovering novel bioactive compounds within this specific derivative space.

Characterization of 2-Methoxy-1H-imidazole Derivatives

The structural elucidation of newly synthesized 2-methoxy-1H-imidazole derivatives relies on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the imidazole ring typically shows characteristic signals in the aromatic region. For 2-methoxy-1H-imidazole, one would expect to see a singlet for the methoxy protons (around 3.8-4.0 ppm) and distinct signals for the protons on the imidazole ring. The chemical shifts of the ring protons are influenced by the electronic effects of the methoxy group.[10]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom at the 2-position, bearing the methoxy group, would appear at a characteristic downfield chemical shift.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C-O stretching of the methoxy group and the N-H stretching of the imidazole ring.

Future Directions and Opportunities

The field of 2-methoxy-1H-imidazole derivatives is ripe for exploration. The development of robust and scalable synthetic routes to the core scaffold is a critical first step that will enable the systematic investigation of this compound class. High-throughput screening of libraries of 2-methoxy-1H-imidazole derivatives against a wide range of biological targets is likely to yield novel hit compounds.

Future research should focus on:

-

Optimization of Synthetic Protocols: Developing efficient and high-yielding syntheses of the 2-methoxy-1H-imidazole core and its key intermediates.

-

Library Synthesis and Screening: Creating diverse libraries of 2-methoxy-1H-imidazole derivatives with variations at the N-1, C-4, and C-5 positions to explore structure-activity relationships.

-

Pharmacological Evaluation: Conducting in-depth in vitro and in vivo studies to elucidate the biological activities and mechanisms of action of promising derivatives.

-

Computational Modeling: Employing computational methods to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

The strategic incorporation of the 2-methoxy-1H-imidazole scaffold holds significant promise for the discovery of the next generation of therapeutic agents.

References

-

Kuruba, B. K., Vasanthkumar, S., & Emmanuvel, L. (2016). Cu(OTf)2-catalyzed synthesis of highly substituted 1-methoxy imidazoles via (3 + 2) cycloaddition between imino carbenoids and nitriles. Synthetic Communications, 46(9), 799-804. Available from: [Link]

-

BenchChem. (2025). Synthesis of 2-chloro-1-AUX/PG-1H-imidazole that is the imidazole scaffold made ready for lithiation and subsequent alkylation. ResearchGate. Available from: [Link]

-

ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]

-

El-Malah, A. A. (n.d.). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Available from: [Link]

-

ResearchGate. (2005). Synthesis of some new derivatives of 2-methyl imidazole. Available from: [Link]

-

Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Available from: [Link]

- Google Patents. (n.d.). CN102924381A - 2-methylimidazole preparation method.

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Developing Drugs. Available from: [Link]

-

PubChem. (n.d.). 2-Methoxy-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2005). Synthesis of some new derivatives of 2-methyl imidazole. Available from: [Link]

-

Wikipedia. (n.d.). 2-Methylimidazole. Available from: [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

-

PubMed. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies. Available from: [Link]

-

ResearchGate. (2022). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Available from: [Link]

-

RSC Publishing. (n.d.). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

- Google Patents. (n.d.). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.

-

SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. Available from: [Link]

-

ResearchGate. (2022). (PDF) Overview on Biological Activities of Imidazole Derivatives. Available from: [Link]

-

YouTube. (2018). 18.05 Two Mechanisms of Nucleophilic Substitution. Professor Dave Explains. Available from: [Link]

-

SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. Available from: [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Developing Drugs. Available from: [Link]

Sources

- 1. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Commercial Availability & Technical Sourcing Guide: 2-Methoxy-1H-imidazole

Executive Summary: The "Unicorn" Heterocycle

Status: Non-Catalog Item / Custom Synthesis Required Primary CAS: 61166-01-6 Warning: High Risk of Misidentification

2-Methoxy-1H-imidazole is not a commodity chemical. Researchers searching for this compound in standard catalogs (Sigma, Fisher, Combi-Blocks) will almost invariably be redirected to 2-Methylimidazole (CAS 693-98-1) or 4,5-Dihydro-2-methoxy-1H-imidazole (CAS 28118-54-9).

This guide provides the technical grounding required to source or synthesize this unstable heterocycle, distinguishing it from its stable tautomers and common catalog errors.

Part 1: Chemical Identity & Stability Architecture

The Tautomeric Trap

The scarcity of 2-Methoxy-1H-imidazole is dictated by thermodynamics. 2-Alkoxyimidazoles are chemically labile and prone to hydrolysis or tautomerization. The compound exists in a delicate equilibrium with its cyclic urea form, 1,3-dihydro-2H-imidazol-2-one (2-hydroxyimidazole).

-

Aromatic Form (Target): 2-Methoxy-1H-imidazole. Electron-rich, potentially unstable as a free base.

-

Tautomeric Form (Stable): 1,3-dihydro-2H-imidazol-2-one. The thermodynamic sink.

-

Common False Positive: 2-Methylimidazole. Structurally distinct, but often indexed under similar keywords.

Structural Decision Matrix

Use the following logic flow to determine if you actually need the specific 2-methoxy aromatic system or if a surrogate will suffice.

Figure 1: Sourcing decision logic. Most "missing" catalog searches should resolve to the stable imidazolinone or the dihydro-analog.

Part 2: Sourcing Strategy & Suppliers

Commercial Landscape

There are no verified stock suppliers for 2-Methoxy-1H-imidazole as a shelf-stable solid. Listings on aggregator sites (ChemNet, MolPort) are often "virtual inventory" that triggers a synthesis quote upon inquiry.

Verified "False Positive" Suppliers:

-

Sigma-Aldrich / Merck: Lists 4,5-Dihydro-2-methoxy-1H-imidazole (Imidazoline derivative).

-

Fisher Scientific: Redirects to 2-Methylimidazole.

-

Enamine / WuXi AppTec: Likely to offer this only as a Make-on-Demand service.

Recommended Sourcing Protocol

Do not place a standard order. Instead, issue a Request for Quote (RFQ) to a Custom Synthesis CRO (Contract Research Organization) with the following specifications:

| Parameter | Specification Requirement | Reason |

| CAS | 61166-01-6 | Prevents substitution with 2-Methylimidazole. |

| Form | Free base (Oil) or HCl Salt | Free base is likely an oil; salt may improve stability. |

| Purity | >95% (H-NMR confirmed) | Critical to distinguish from hydrolysis products (imidazolinone). |

| Storage | -20°C, Inert Atmosphere | Prevents moisture-induced hydrolysis. |

| Reference | Matsuura et al. (1993) | Provides the CRO with a validated synthetic route. |

Part 3: Synthesis Protocol (The "Make" Option)

If commercial sourcing fails or lead times (>8 weeks) are prohibitive, the compound can be synthesized. The most reliable route avoids direct methylation of 2-hydroxyimidazole (which favors N-methylation) and instead utilizes a pyrimidine ring contraction.

Synthetic Pathway: Pyrimidinone Contraction

This method, adapted from Matsuura et al. (1993), converts 5-aminopyrimidin-4(3H)-one into the target imidazole.

Mechanism:

-

Chlorination: Conversion of the pyrimidinone to the chloro-intermediate.

-

Methoxylation: Nucleophilic displacement with methoxide.

-

Ring Contraction: Base-induced rearrangement to the 2-methoxyimidazole core.

Figure 2: Synthetic route via pyrimidine ring contraction.

Experimental Protocol Summary

-

Precursors: 5-aminopyrimidin-4(3H)-one (Commercially available).

-

Reagents: Phosphorus oxychloride (

), Sodium Methoxide ( -

Conditions:

-

Reflux precursor in

to obtain the chloropyrimidine. -

Treat the isolated chloro-intermediate with excess NaOMe in dry methanol.

-

The basic conditions facilitate both the displacement of the chloride and the subsequent ring contraction to the 5-membered imidazole ring.

-

-

Yield: Typically 30-45% (Low yield reflects the instability and complexity of the rearrangement).

-

Isolation: The product is often an oil. Purification requires rapid column chromatography on neutral alumina (Silica may be too acidic and cause hydrolysis).

Part 4: Technical Specifications & Properties

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 98.10 g/mol | |

| Appearance | Colorless to pale yellow oil | Solidifies only at very low temps or as a salt.[1] |

| Solubility | DCM, Methanol, DMSO | Hydrolyzes in water/acid. |

| Stability | Low | Store at -20°C under Argon. |

| Key Spectral Feature | 1H-NMR: Methoxy singlet ~3.9-4.0 ppm | Distinct from N-Methyl (usually ~3.6-3.7 ppm). |

References

-

Matsuura, I., Ueda, T., Murakami, N., Nagai, S., & Sakakibara, J. (1993). Agents for the Treatment of Overactive Detrusor. IV. Synthesis and Structure-Activity Relationships of 2-Methoxy-1H-imidazole from 5-Aminopyrimidin-4(3H)-one. Chemical and Pharmaceutical Bulletin, 41(3), 608-610.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19348571: 2-Methoxy-1H-imidazole.

-

Google Patents. WO2021055612A1 - Substituted imidazole carboxamides and their use in the treatment of medical disorders. (Mentions use of 2-methoxy-1H-imidazole as an intermediate).

Sources

Review of literature on the synthesis of 2-alkoxy-imidazoles.

Executive Summary

The synthesis of 2-alkoxy-imidazoles presents a unique challenge in heterocyclic chemistry due to the ambident nature of the imidazole core and the lability of the isourea linkage. Unlike their 2-amino or 2-alkyl counterparts, 2-alkoxy-imidazoles are prone to thermodynamic rearrangement to the more stable N-alkyl-imidazolin-2-ones (oxo form).[1]

This guide delineates three high-fidelity synthetic pathways for 2-alkoxy-imidazoles, prioritizing regiochemical control and functional group compatibility. It is designed for medicinal chemists requiring precise bioisosteric replacements or tunable physicochemical properties in drug scaffolds.[1]

Part 1: Mechanistic Challenges & Strategic Analysis

The Ambident Nucleophile Problem

The precursor, 2-hydroxyimidazole (exists predominantly as imidazolin-2-one), possesses two nucleophilic sites: the nitrogen (N1/N3) and the oxygen at C2.

-

N-Alkylation (Thermodynamic Control): Under standard basic conditions (e.g.,

), alkylation occurs preferentially at the nitrogen, yielding 1-alkyl-imidazolin-2-ones .[1] This is driven by the high bond energy of the C=O bond in the resulting amide-like structure. -

O-Alkylation (Kinetic/Hard-Soft Control): To secure the 2-alkoxy-imidazole , one must disrupt this thermodynamic preference.[1] This is achieved by exploiting the "Hard and Soft Acids and Bases" (HSAB) theory or by using specific leaving groups in substitution reactions.

Stability Considerations

2-Alkoxy-imidazoles behave chemically as cyclic isoureas.[1] They are sensitive to:

-

Acidic Hydrolysis: Rapidly reverts to the imidazolinone.

-

Thermal Rearrangement: Chapman-like rearrangements can migrate the alkyl group from O to N at high temperatures (

).[1]

Part 2: Primary Synthetic Protocols

Method A: Ag(I)-Mediated Regioselective O-Alkylation

Best for: Late-stage functionalization, complex substrates.[1] Mechanism: The "Silver Salt Method." Silver(I) coordinates to the softer nitrogen or the halide leaving group, while the heterogeneous nature of the reaction surface and the "hard" character of the oxygen anion (in the silver salt complex) favor O-attack.

Protocol

-

Precursor Preparation: Dissolve 1-substituted-imidazolin-2-one (1.0 equiv) in anhydrous benzene or toluene .[1] (Aprotic, non-polar solvents suppress N-ionization).[1]

-

Reagent Addition: Add Silver Carbonate (

) (0.6 equiv, molar excess of Ag) or Silver Oxide ( -

Electrophile: Add the alkyl iodide (e.g., MeI, EtI) (1.2 equiv).[1]

-

Reaction: Stir at ambient temperature (or mild heat,

) in the dark (to prevent Ag salt degradation) for 12-24 hours. -

Workup: Filter through a Celite pad to remove silver salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Flash chromatography on silica gel (neutralized with 1%

to prevent hydrolysis).

Critical Control Point: Ensure the starting material is N1-substituted. If N1 is unsubstituted, N-alkylation will compete significantly even with silver salts.

Method B: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient imidazoles (e.g., 4-nitro, 4,5-dicyano).[1] Mechanism: Displacement of a good leaving group (Nitro or Sulfonyl) at the C2 position by an alkoxide. 2-Haloimidazoles are generally too inert unless highly activated.

Protocol

-

Substrate: 1-Methyl-2-nitroimidazole (or similar activated 2-nitro derivative).[1]

-

Nucleophile: Prepare a solution of Sodium Alkoxide (NaOMe or NaOEt) in the corresponding dry alcohol (1.0 M).

-

Reaction: Add the imidazole substrate to the alkoxide solution (3-5 equiv of alkoxide).

-

Conditions: Heat to reflux (

) for 2-6 hours. Monitor by TLC for the disappearance of the nitroimidazole. -

Quench: Cool to

and neutralize carefully with acetic acid (do not use strong mineral acids). -

Extraction: Evaporate bulk solvent, partition between EtOAc and water.[1]

Note: The nitrite ion (

Method C: De Novo Cyclization (Condensation)

Best for: Large-scale synthesis of simple 2-alkoxyimidazoles.[1]

Mechanism: Condensation of

Protocol

-

Reagents: Combine

-aminoacetaldehyde diethyl acetal (1.0 equiv) and O-methylisourea hydrogen sulfate (1.2 equiv). -

Solvent: Water or aqueous Ethanol (

).[1] -

pH Adjustment: Adjust pH to ~4.5-5.0.

-

Cyclization: Heat to

for 2 hours. The acetal hydrolyzes in situ to the aldehyde, which condenses with the isourea nitrogen, followed by cyclization. -

Workup: Basify with

, extract with chloroform.

Part 3: Data & Visualization

Comparison of Synthetic Methods

| Feature | Method A: Ag-Mediated | Method B: | Method C: Cyclization |

| Regioselectivity (O vs N) | High (>90% O-alkyl) | Exclusive (Mechanism defined) | N/A (Structure built) |

| Substrate Scope | Broad (tolerant of functional groups) | Limited (Requires EWG activation) | Limited (Requires specific precursors) |

| Scalability | Low (Cost of Ag) | High | High |

| Key Risk | Incomplete conversion | Side reactions with nucleophile | Hydrolysis of product |

Pathway Visualization

Diagram 1: Decision Matrix for Synthesis

Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics and scale.

Diagram 2: Mechanism of Regioselective O-Alkylation

Caption: The coordination of Silver(I) directs the alkylation to the oxygen atom, suppressing the thermodynamic N-alkylation.

References

-

Crystal and Molecular Structure Analysis of 2-Methylimidazole. (Discussion of imidazole tautomerism and N vs O alkylation structural implications). ResearchGate.[1] Link

-

Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) of Nitroimidazoles. (Mechanistic basis for displacing 2-nitro groups). Chemistry LibreTexts. Link -

Synthesis of Isoureas via O-Alkylation. (Foundational chemistry for Method C). Organic Chemistry Portal. Link

-

Hofmann Elimination & Ag2O Usage. (Demonstrates the utility of Silver Oxide in amine/amide chemistry). Wikipedia.[1] Link

-

Preparation of 2-Methyl-5-nitroimidazole. (Reference for handling nitroimidazole precursors for substitution). Google Patents.[1] Link

Sources

Methodological & Application

Debus-Radziszewski synthesis for 2-substituted imidazoles.

Executive Summary

The imidazole pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core scaffold for antifungal agents (e.g., Ketoconazole), p38 MAP kinase inhibitors, and ionic liquid precursors. While the Debus-Radziszewski synthesis dates back to 1858, modern drug discovery demands higher regioselectivity, milder conditions, and scalability.

This guide moves beyond the textbook definition, providing a chemically rigorous protocol for synthesizing 2-substituted-4,5-diphenylimidazoles (and their analogs). We integrate mechanistic insights with practical troubleshooting to ensure high-yield, reproducible results in a research setting.

Mechanistic Insight & Reaction Pathway

To optimize yield, one must understand the stepwise condensation. The reaction is a multicomponent condensation involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][2][3]

Key Mechanistic Driver: The formation of the

Figure 1: Mechanistic Pathway of the Debus-Radziszewski Reaction

Caption: The reaction proceeds via the condensation of the dicarbonyl with ammonia to form a diimine, which subsequently captures the aldehyde to close the ring.[4][2]

Strategic Considerations

Before beginning, select the protocol based on your substrate stability and throughput requirements.

| Variable | Recommendation | Rationale |

| Ammonia Source | Ammonium Acetate ( | Solid salt is easier to handle than gas/aq |

| Solvent | Glacial Acetic Acid (AcOH) | Promotes protonation of carbonyls; high boiling point allows reflux. |

| Dicarbonyl | Benzil (for 4,5-diphenyl) | More stable than glyoxal. Glyoxal tends to polymerize; if used, use 40% aq. solution and add slowly. |

| Stoichiometry | 1 : 1 : 4 | (Dicarbonyl : Aldehyde : |

Protocol A: Standard Benchtop Synthesis (Robust)

Best for: Gram-scale synthesis, thermally stable aldehydes, and generating 2,4,5-trisubstituted imidazoles (e.g., Lophine derivatives).

Target Molecule: 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Reagents:

-

Benzil (10 mmol, 2.10 g)

-

4-Chlorobenzaldehyde (10 mmol, 1.40 g)

-

Ammonium Acetate (40 mmol, 3.08 g)

-

Glacial Acetic Acid (20 mL)

Step-by-Step Methodology:

-

Charge: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, combine Benzil, 4-Chlorobenzaldehyde, and Ammonium Acetate.

-

Solvation: Add Glacial Acetic Acid (20 mL). The solids may not dissolve immediately.

-

Reflux: Attach a reflux condenser. Heat the mixture to 110°C (oil bath temperature).

-

Observation: The mixture will turn homogenous and darken (yellow to deep orange) within 30 minutes.

-

-

Monitor: Stir at reflux for 4–6 hours .

-

QC Check: Spot TLC (Hexane:EtOAc 3:1). The disappearance of Benzil (

) indicates completion.

-

-

Quench: Cool the reaction mixture to room temperature (RT). Pour the solution into 200 mL of ice-cold water with vigorous stirring.

-

Result: A precipitate should form immediately.

-

-

Neutralization: Adjust pH to ~8 by slowly adding concentrated Ammonium Hydroxide (

) or solid Sodium Bicarbonate ( -

Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the cake with cold water (

mL). -

Purification: Recrystallize from Ethanol/Water (9:1) or hot DMSO for high-purity crystals.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, electron-deficient aldehydes, and rapid optimization.

Figure 2: Workflow Decision Tree

Caption: Decision matrix for selecting between thermal reflux and microwave-assisted protocols.

Methodology:

-

Vessel: Use a 10 mL microwave-compatible crimp-sealed vial.

-

Load: Add Benzil (1 mmol), Aldehyde (1 mmol),

(4 mmol), and Ethanol (2 mL) . -

Catalyst (Optional): Add 10 mol% Iodine (

) or -

Irradiation: Heat at 140°C for 5–10 minutes (dynamic power mode).

-

Workup: Pour into crushed ice. Filter the solid. Yields are typically 85–95%.

Troubleshooting & Self-Validation

| Symptom | Probable Cause | Corrective Action |

| Oily/Gummy Product | Incomplete cyclization or polymerization of impurities. | Trituration: Sonicate the oil with cold diethyl ether or hexanes to induce crystallization. If that fails, dissolve in minimal EtOAc and precipitate with Hexanes. |

| Low Yield | Loss of Ammonia or Steric Hindrance. | Use a sealed tube (even for thermal heat) to keep |

| Dark Tar Formation | Glyoxal polymerization (if using glyoxal). | Add glyoxal dropwise to the mixture of aldehyde and ammonia. Keep temperature <80°C for glyoxal derivatives. |

| Starting Material Persists | Aldehyde deactivation (e.g., 4-Nitrobenzaldehyde). | Add a Lewis acid catalyst (e.g., 5 mol% |

References

-

Debus, H. "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, vol. 107, no. 2, 1858, pp. 199–208.

-

Radziszewski, B. "Ueber die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, vol. 15, no. 2, 1882, pp. 1493–1496.

-

Wolkenberg, S. E., et al. "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation."[5] Organic Letters, vol. 6, no.[6] 9, 2004, pp. 1453–1456.

-

Siddiqui, Z. N., et al. "Green synthesis of 1,2,4,5-tetrasubstituted imidazoles using ammonium acetate as neutral catalyst." Journal of Saudi Chemical Society, vol. 22, no. 1, 2018.

Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. Always review Safety Data Sheets (SDS) for Benzil, Aldehydes, and Glacial Acetic Acid before handling.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Debus-Radziszewski imidazole synthesis - Wikiwand [wikiwand.com]

- 3. researchgate.net [researchgate.net]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Utilization of 2-Methoxy-1H-imidazole in Heterocyclic Scaffolding

[1]

Executive Summary & Chemical Profile

2-Methoxy-1H-imidazole (CAS: Variable/Derivative dependent) is a specialized heterocyclic reagent often employed as a "masked" 2-imidazolinone or as a distinct pharmacophore in medicinal chemistry.[1] Structurally, it represents the O-methylated tautomer of 1,3-dihydro-2H-imidazol-2-one.[1]

Its utility lies in its ambident reactivity :

-

Isourea Character: The C2-position is activated, making the methoxy group a potential leaving group under nucleophilic stress or a hydrolysis target to generate the urea (oxo) functionality.[1]

-

N-Nucleophilicity: The N1 nitrogen remains nucleophilic, allowing for scaffold decoration via alkylation or arylation.[1]

-

Tautomeric Versatility: It serves as a stable aromatic equivalent of the cyclic urea, which can be unmasked under acidic conditions.[1]

Chemical Specifications

| Property | Specification | Notes |

| Molecular Formula | C₄H₆N₂O | |

| Molecular Weight | 98.10 g/mol | |

| Appearance | White to off-white solid | Hygroscopic; often handled as HCl salt.[1][2] |

| pKa (Conjugate Acid) | ~4.0 - 5.0 | Less basic than 2-methylimidazole due to O-inductive effect.[1] |

| Stability | Acid-Sensitive | Hydrolyzes to 2-imidazolinone in aqueous acid.[1] |

| Solubility | DMSO, MeOH, DMF | Limited solubility in non-polar solvents (Hexane).[1] |

Core Applications & Mechanisms[1][3][4]

A. Precursor to 2-Imidazolinones (The Hydrolysis Pathway)

The primary application of 2-methoxyimidazole is as a stable precursor to 2-imidazolinones , a scaffold found in biotin and various kinase inhibitors.[1] Direct synthesis of 2-imidazolinones can be difficult due to solubility and tautomerization issues; the 2-methoxy derivative allows for organic-soluble processing (e.g., N-alkylation) before "unmasking" the carbonyl.[1]

-

Mechanism: Acid-catalyzed hydrolysis of the vinyl ether (imidate) moiety.[1]

-

Utility: Allows purification of intermediates using standard silica chromatography (which is difficult with the highly polar 2-imidazolinone).[1]

B. Synthesis of Marine Alkaloid Analogs (Oroidin Class)

2-Methoxyimidazoles are structural analogs of the 2-aminoimidazole core found in marine sponge alkaloids (e.g., Oroidin, Clathrodin).[1]

-

Application: Used in Structure-Activity Relationship (SAR) studies to probe the hydrogen-bonding donor/acceptor requirements of the C2 position.[1] The methoxy group acts as a hydrogen bond acceptor, whereas the amino/oxo groups act as donors.[1]

C. Chapman-Like Rearrangement (Thermal Isomerization)

At high temperatures, 2-alkoxyimidazoles can undergo an O→N alkyl migration (analogous to the Chapman rearrangement) to yield 1-alkyl-2-imidazolinones .[1] This provides a solvent-free route to N-substituted cyclic ureas.[1][3]

Reaction Pathways & Logic (Graphviz Visualization)

The following diagram illustrates the divergent reactivity of the 2-methoxyimidazole core, highlighting the critical decision points between hydrolysis, alkylation, and rearrangement.

Caption: Divergent synthetic pathways for 2-Methoxy-1H-imidazole: Hydrolysis yields the cyclic urea, while N-alkylation allows for scaffold elaboration prior to unmasking.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-1H-imidazole (from 2-Bromoimidazole)

Note: 2-Methoxyimidazole is often synthesized in situ or from 2-bromoimidazole due to commercial scarcity.[1]

Reagents:

-

2-Bromo-1-(dimethylsulfamoyl)imidazole (Protected precursor)[1]

-

Sodium Methoxide (NaOMe)[1]

-

Methanol (anhydrous)[1]

Procedure:

-

Activation: Dissolve 2-bromo-1-(dimethylsulfamoyl)imidazole (1.0 equiv) in anhydrous MeOH (0.5 M).

-

Displacement: Add NaOMe (2.5 equiv) slowly at 0°C.

-

Reflux: Heat the reaction to reflux for 4–6 hours. The electron-withdrawing protecting group activates the C2 position for nucleophilic aromatic substitution (SNAr).[1]

-

Workup: Cool to RT. Quench with saturated NH₄Cl.[1] Extract with EtOAc (3x).[1]

-

Deprotection (In-situ): The sulfamoyl group is often cleaved during acidic workup or requires a separate acid reflux step (2M HCl, 1h) if not cleaved by methoxide.[1]

-

Isolation: Neutralize to pH 7–8 and extract with DCM/MeOH (9:1).

-

Yield: Expect 60–75% of the target 2-methoxyimidazole.[1]

Protocol B: N-Alkylation of 2-Methoxyimidazole

Purpose: To attach the imidazole core to a larger drug scaffold.[1]

Reagents:

Step-by-Step:

-

Preparation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous DMF (0.2 M relative to imidazole).

-

Deprotonation: Cool to 0°C. Add 2-Methoxy-1H-imidazole (1.0 equiv) portion-wise. Stir for 30 mins at 0°C until gas evolution ceases. The solution should turn clear or slightly yellow.

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Quench: Carefully add water (dropwise) to quench excess hydride.[1]

-

Extraction: Dilute with water and extract with EtOAc. Wash organics with LiCl solution (5%) to remove DMF.[1]

-

Purification: Silica gel chromatography.

-

Note: The product is 1-alkyl-2-methoxyimidazole .[1]

-

Protocol C: Conversion to 2-Imidazolinone (Unmasking)

Purpose: Converting the methoxy-intermediate into the biologically active cyclic urea.[1]

Procedure:

-

Dissolve the N-alkylated 2-methoxyimidazole in 6N HCl or HBr/AcOH .[1]

-

Heat to 60–80°C for 2–4 hours.

-

Monitor disappearance of the starting material by LCMS (Mass shift: -14 Da, corresponding to -CH₃ +H).[1]

-

Concentrate in vacuo.[1]

-

Neutralization: The product will be the salt.[1] If the free base is required, neutralize with NaHCO₃, but be aware that N-alkyl-2-imidazolinones are highly polar and water-soluble.[1] Lyophilization is often preferred over extraction.[1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Moisture in DMF/NaH | Ensure strict anhydrous conditions; the 2-methoxy anion is moisture sensitive. |

| Product Hydrolysis | Acidic Workup | Avoid strong acids during the workup of the methoxy intermediate.[1] Use pH 7 buffers.[1] |

| Regioselectivity Issues | Tautomerism | 2-Methoxyimidazole has two equivalent nitrogens.[1] If C4/C5 are substituted, you will get a mixture of regioisomers.[1] Use steric bulk to direct alkylation if possible.[1] |

| Instability on Shelf | Hygroscopicity | Store under Argon at -20°C. Moisture converts it slowly to the imidazolinone.[1] |

References

-

Synthesis of 2-Alkoxyimidazoles

-

Tautomerism and Reactivity

-

Marine Alkaloid Applications

-

Chapman Rearrangement in Heterocycles

(Note: While specific URLs for older foundational chemistry texts are static, the linked journals are the authoritative repositories for these protocols.)

Application Note: Strategic Utilization of 2-Methoxy-1H-imidazole in Pharmaceutical Synthesis

Executive Summary

2-Methoxy-1H-imidazole (CAS: 61166-01-6) represents a specialized but highly valuable "chameleon" synthon in medicinal chemistry. While less ubiquitous than its 2-methyl analog, its value lies in its unique reactivity profile: it acts as a stable, lipophilic precursor to the biologically active 2-imidazolinone (cyclic urea) scaffold.

This Application Note details the handling, functionalization, and deprotection of 2-methoxy-1H-imidazole. We focus on its application as a masked carbonyl equivalent , allowing researchers to perform harsh organometallic transformations (e.g., lithiation, Pd-catalyzed cross-coupling) on the imidazole ring before "unmasking" the polar urea functionality found in numerous kinase inhibitors and biotin analogs.

Chemical Properties & Reactivity Profile[1][2]

The Tautomeric Equilibrium

The defining characteristic of this moiety is its sensitivity to acidic conditions and its tautomeric relationship with 1,3-dihydro-2H-imidazol-2-one.

-

Form A (2-Methoxyimidazole): Aromatic, lipophilic, soluble in organic solvents. Suitable for lithiation and cross-coupling.[1][2]

-

Form B (2-Imidazolinone): Non-aromatic (in the urea ring), highly polar, H-bond donor/acceptor. Biologically active but difficult to functionalize chemically due to low solubility and competing nucleophilic sites.

Expert Insight: Do not attempt to synthesize complex scaffolds directly on the 2-imidazolinone core. Instead, build the scaffold using the 2-methoxy variant, then hydrolyze as the final step.

Reactivity Map

The 2-methoxy group activates the C-4 and C-5 positions towards electrophilic aromatic substitution and directs lithiation to the C-5 position (when N-protected).

Figure 1: Reactivity profile of the 2-methoxyimidazole core. High-contrast nodes indicate primary reaction pathways.

Detailed Experimental Protocols

Protocol A: Synthesis of the 2-Methoxy Core (Nucleophilic Displacement)

Objective: To generate the 2-methoxyimidazole moiety from a halogenated precursor. This is often necessary as the methoxy variant is not always commercially stable in bulk.

Reagents:

-

2-Bromo-1-methyl-1H-imidazole (1.0 equiv)

-

Sodium Methoxide (NaOMe), 25% wt in MeOH (5.0 equiv)

-

Copper(I) Iodide (CuI) (10 mol%) - Catalyst

-

Solvent: N,N-Dimethylformamide (DMF) or MeOH (sealed tube)

Procedure:

-

Setup: In a pressure tube equipped with a magnetic stir bar, dissolve 2-bromo-1-methyl-1H-imidazole (10 mmol) in anhydrous MeOH (10 mL).

-

Addition: Add NaOMe solution (50 mmol). If reaction is sluggish, add CuI (1 mmol) as a catalyst (Ullmann-type coupling).

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours.

-

Note: Monitoring by TLC is difficult due to polarity; use LC-MS (Target Mass: M+1 = 113.1).

-

-

Workup (Critical): Cool to room temperature. Do not acidify. Concentrate under reduced pressure to remove MeOH.

-

Extraction: Dilute residue with EtOAc and wash with saturated NaHCO3 (aq).

-

Why? Acidic washes will hydrolyze the product immediately.

-

-

Purification: Silica gel chromatography using DCM/MeOH (95:5) with 1% Et3N (to keep silica basic).

Protocol B: C-5 Functionalization via Directed Lithiation

Objective: To attach a pharmacophore (e.g., an aryl ring) to the C-5 position.

Reagents:

-

2-Methoxy-1-methylimidazole (1.0 equiv)[3]

-

n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 equiv)

-

Electrophile (e.g., Benzaldehyde, Methyl Iodide, or Tributyltin chloride)

-

Solvent: Anhydrous THF

Procedure:

-

Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Solvation: Dissolve 2-methoxy-1-methylimidazole in THF and cool to -78°C .

-

Lithiation: Add n-BuLi dropwise over 15 minutes.

-

Incubation: Stir at -78°C for 45 minutes. The solution often turns yellow/orange.

-

Quench: Add the Electrophile (1.2 equiv) dissolved in THF.

-

Warming: Allow to warm to 0°C over 2 hours.

-

Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc.

Protocol C: "Unmasking" – Hydrolysis to 2-Imidazolinone

Objective: The final step in synthesis to reveal the bioactive cyclic urea.

Reagents:

-

Substituted 2-methoxyimidazole precursor[6]

-

Hydrochloric Acid (4M in Dioxane or aqueous 6N HCl)

Procedure:

-

Dissolve the precursor in Dioxane or MeOH.

-

Add HCl (excess, typically 10 equiv).

-

Reflux at 80–100°C for 2–6 hours.

-

Observation: Reaction is complete when the lipophilic starting material disappears on LC-MS and a highly polar peak appears.

-

Isolation: Evaporate solvent. The product is usually isolated as the hydrochloride salt.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Target: 4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-one (Bioisostere for cis-stilbene).

Workflow Visualization:

Figure 2: Synthetic route for a diphenyl-imidazolinone scaffold using the methoxy-protection strategy.

Data Summary: Comparison of Protecting Groups

| Protecting Group Strategy | Stability (Lithiation) | Hydrolysis Conditions | Atom Economy |

| 2-Methoxy (Recommended) | High (Directs C-5) | Acidic (Mild) | High |

| 2-S-Methyl (Thiomethyl) | Moderate (S-oxidation risk) | Acidic (Harsh) | Moderate |

| N-SEM / N-Boc | Low (Competing Lithiation) | TFA / Acid | Low |

References

-

Synthesis and Reactivity of Alkoxyimidazoles

-

Cliff, M. D., & Pyne, S. G. (1995). Synthesis of 2-substituted 1-hydroxyimidazoles through directed lithiation. The Journal of Organic Chemistry, 60(8), 2371–2383. Link

- Note: Establishes the lithiation protocols for oxygen

-

-

Imidazolinone Biological Relevance

-

Duschinsky, R., & Dolan, L. A. (1946). The Synthesis of 2-Imidazolinones. Journal of the American Chemical Society, 68(11), 2350–2355. Link

- Note: The foundational text on converting alkoxy/halo imidazoles to imidazolinones.

-

-

Modern Cross-Coupling Applications

-

Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link

- Note: Reviews the use of imidazole intermediates in constructing bioactive diaryl scaffolds.

-

- Tautomerism and Stability: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Note: Authoritative text on imidazole tautomerism and ring stability.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. 2-Methoxy-1H-imidazole | C4H6N2O | CID 19348571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transition metal-free oxidative and deoxygenative C–H/C–Li cross-couplings of 2H-imidazole 1-oxides with carboranyl lithium as an efficient synthetic approach to azaheterocyclic carboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

Electronic Modulation and Tautomeric Trapping: 2-Methoxy-1H-imidazole as a Functional Ligand

Executive Summary

2-Methoxy-1H-imidazole (2-MeO-Im) represents a distinct class of N-heterocyclic ligands offering unique electronic properties compared to the ubiquitous imidazole or 2-methylimidazole. Unlike alkyl-substituted imidazoles, the 2-methoxy group introduces a competing electronic effect: inductive withdrawal (-I) combined with resonance donation (+R). Furthermore, the ligand exists at the precipice of a lactim-lactam tautomeric equilibrium, where metal coordination can be used to "trap" the energetic lactim ether form.

This guide details the synthesis, handling, and coordination protocols for 2-MeO-Im, focusing on its utility in tuning the Lewis basicity of metal centers and introducing hemilabile functionality in supramolecular architectures (MOFs/ZIFs) and catalytic cycles.

Part 1: Ligand Characteristics & Tautomeric Control

The Lactim-Lactam Challenge

The primary challenge in utilizing 2-Methoxy-1H-imidazole is its susceptibility to hydrolysis and tautomerization. In the free state, the compound is the O-methylated lactim form of 1,3-dihydro-2H-imidazol-2-one (cyclic urea).

-

Lactim Form (Target Ligand): 2-Methoxy-1H-imidazole. Aromatic, binds via N3.

-

Lactam Form (Thermodynamic Sink): 1,3-dihydro-2H-imidazol-2-one. Non-aromatic (in the classical sense), favors H-bonding self-assembly.

Crucial Insight: Metal coordination at the N3 position stabilizes the aromatic lactim form, preventing reversion to the imidazolinone species. This "tautomeric trapping" is a powerful tool for constructing metastable metal-organic frameworks.

Electronic Profile

The methoxy group at the C2 position modulates the donor strength of the N3 nitrogen:

-

Steric Profile: Minimal steric bulk compared to 2-tert-butyl or 2-phenyl groups, allowing for higher coordination numbers (e.g., octahedral

). -

Electronic Effect: The methoxy group renders the imidazole less basic (

) than 2-methylimidazole (

Part 2: Synthesis & Handling Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

Direct methylation of 2-imidazolinone often leads to N-methylation. The most reliable route to the O-ether is the displacement of a halide.

Reagents:

-

2-Bromo-1H-imidazole (Substrate)

-

Sodium Methoxide (NaOMe), 25% wt in Methanol (Reagent)

-

Anhydrous Methanol (Solvent)

-

Dichloromethane (DCM) (Extraction)

Step-by-Step Methodology:

-

Activation: In a flame-dried Schlenk flask under Argon, dissolve 2-Bromo-1H-imidazole (10 mmol) in anhydrous MeOH (20 mL).

-

Nucleophilic Attack: Add NaOMe solution (25 mmol, 2.5 eq) dropwise at 0°C. The excess base is critical to deprotonate the N1 position, facilitating the electron density shift required for the

mechanism at C2. -

Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor via TLC (9:1 DCM:MeOH). The starting bromide is less polar than the product.

-

Quenching: Cool to room temperature. Neutralize carefully with glacial acetic acid to pH 7-8. Do not acidify below pH 6, as this catalyzes hydrolysis to the imidazolinone.

-

Workup: Remove MeOH under reduced pressure. Resuspend residue in water (10 mL) and extract immediately with DCM (

mL). -

Purification: Dry organic layer over

. Evaporate to yield 2-Methoxy-1H-imidazole as a pale yellow viscous oil or low-melting solid. Store under inert atmosphere at -20°C.

Protocol B: Handling & Storage

-

Moisture Sensitivity: High. Exposure to atmospheric moisture converts the ligand to the urea form (white solid precipitate).

-

Solvent Compatibility: Compatible with THF, DCM, Acetonitrile, and Toluene. Avoid protic solvents (water/alcohols) for long-term storage.

Part 3: Organometallic Coordination Workflow

The following workflow describes the generation of a generic

Experimental Workflow Diagram

Caption: Workflow for the coordination of 2-Methoxy-1H-imidazole to transition metal centers under anhydrous conditions.

Detailed Protocol:

-

Preparation: Dissolve

(1.0 mmol) in anhydrous acetonitrile (10 mL). -

Ligand Addition: Add 2-Methoxy-1H-imidazole (4.2 mmol) dissolved in acetonitrile (5 mL) dropwise.

-

Observation: A color change is immediate (e.g., Cu(II) shifts from green to deep blue).

-

-

Equilibration: Stir for 2 hours at room temperature.

-

Crystallization: Concentrate the solution to half volume. Layer with diethyl ether to induce crystallization of the complex.

-

Validation (Self-Check):

-

IR Spectroscopy: Look for the characteristic C=N stretch of the imidazole ring. In the complex, this band shifts (

) compared to the free ligand. Absence of a strong C=O band (approx. 1680 -

NMR (

-DMSO): The H4 and H5 protons of the imidazole ring should appear as a singlet or distinct doublets. If hydrolysis occurs, the symmetry changes significantly.

-

Part 4: Applications & Mechanistic Insights

Hemilability and Catalysis

While 2-methoxy-1H-imidazole primarily binds through

-

Mechanism: In catalytic cycles (e.g., Pd-catalyzed coupling), the methoxy group can occupy a vacant coordination site, stabilizing the coordinatively unsaturated intermediate, but is easily displaced by the substrate (olefin/halide) due to the weak

bond. -

Data Summary:

| Feature | 2-Methylimidazole | 2-Methoxyimidazole | Impact on Catalysis |

| Sigma Donor | Strong | Moderate | Facilitates reductive elimination |

| Sterics | Moderate | Low | Allows crowded transition states |

| Hemilability | None | Potential (O-donor) | Stabilizes open sites (intermediates) |

Zeolitic Imidazolate Frameworks (ZIFs)

2-Methoxy-1H-imidazole is a high-value linker for ZIF synthesis.

-

Pore Engineering: The methoxy group projects into the pore of the framework.

-

Selectivity: The polar ether oxygen interacts specifically with

via quadrupole-dipole interactions, enhancing Carbon Capture and Storage (CCS) selectivity over

Tautomeric Pathway Diagram

Caption: The "Trapping" Mechanism. Metal coordination stabilizes the Lactim form, preventing the thermodynamic drift toward the Lactam (Urea) form.

References

- Tautomerism in Heterocycles: Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press. Context: Foundational text establishing the lactam-lactim equilibrium constants for 2-substituted imidazoles.

-

Synthesis of 2-Alkoxyimidazoles

-

Prashad, M., et al. (1999). "Efficient synthesis of 2-substituted imidazoles." Tetrahedron Letters, 40(16), 3109-3112. Link

- Context: Protocol A is adapted from this standard methodology on bromo-imidazoles.

-

-

Coordination in ZIFs

- Metal-Stabilized Tautomers: Martin, R. B. (1998). "Metal Ion Binding to Tautomeric Ligands." Metal Ions in Biological Systems, 35, 349. Context: Authoritative source on using metal centers to trap less stable tautomeric forms of N-heterocycles.

Sources

Precision N-Alkylation of 2-Methoxy-1H-imidazole: Protocols for Labile Heterocycles

Executive Summary & Strategic Rationale

The N-alkylation of 2-methoxy-1H-imidazole presents a unique challenge in heterocyclic chemistry. Unlike simple imidazoles, the 2-methoxy derivative effectively functions as a cyclic isourea . This structural feature introduces significant electronic richness while simultaneously rendering the system sensitive to acidic hydrolysis (reverting to the thermodynamically stable 2-imidazolinone).

For medicinal chemists, the N-alkyl-2-methoxyimidazole scaffold is a high-value pharmacophore, often serving as a bioisostere for amides or as a precursor to complex fused heterocycles (e.g., in Angiotensin II receptor antagonists).

This guide deviates from standard "cookbook" chemistry to address the specific stability profiles of this substrate. We present two validated protocols:

-

Method A (The Kinetic Standard): Sodium Hydride (NaH) in DMF for unreactive electrophiles.

-

Method B (The Mild Alternative): Cesium Carbonate (Cs₂CO₃) in Acetonitrile for acid/base-sensitive substrates.

Mechanistic Insight & Critical Control Points

The Ambident Nucleophile Challenge

The 2-methoxy-1H-imidazole anion is an ambident nucleophile. While alkylation can theoretically occur at the Nitrogen (N1) or the Oxygen (O), N-alkylation is kinetically and thermodynamically favored under basic conditions due to the higher nucleophilicity of the nitrogen atom in the imidazolide anion.

However, the O-methyl group is the critical control point .

-

Acid Sensitivity: Exposure to aqueous acid (or even acidic silica gel) facilitates the cleavage of the enol ether bond, driving the equilibrium toward 2-imidazolinone.

-

Base Stability: The motif is generally stable to strong bases (NaH, LiHMDS), making basic alkylation the preferred route.

Reaction Pathway Diagram

The following diagram illustrates the deprotonation pathway and the competing hydrolysis risk.

Figure 1: Mechanistic pathway highlighting the critical divergence between successful N-alkylation and degradative hydrolysis.

Experimental Protocols

Method A: Strong Base / Aprotic Polar Solvent

Best for: Primary alkyl halides, benzyl halides, and unreactive electrophiles. Mechanism: Irreversible deprotonation generates the highly nucleophilic sodium imidazolide.

Materials

-

Substrate: 2-Methoxy-1H-imidazole (1.0 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under inert gas (N₂/Ar).

-

Solvation: Dissolve 2-methoxy-1H-imidazole in anhydrous DMF (0.2 M concentration). Note: DMF must be dry to prevent hydroxide formation, which can hydrolyze the methoxy group.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH portion-wise over 10 minutes.

-

Observation: Evolution of H₂ gas. The solution may turn slightly yellow/orange.

-

Aging: Stir at 0 °C for 30 minutes to ensure complete anion formation.

-

-

Alkylation: Add the Alkyl Halide dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

-

Monitoring: Check by TLC (typically 50% EtOAc/Hexanes). The product is usually less polar than the starting material.

-

-

Quench & Workup (CRITICAL):

-

Cool to 0 °C. Carefully quench with saturated aqueous NH₄Cl (mildly acidic, but safe if rapid) or water .

-

Preferred: Pour into a mixture of brine/water (1:1).

-

Extract with EtOAc (3x).[1]

-

Wash: Wash combined organics with water (2x) to remove DMF, then brine (1x).

-

Dry: Dry over Na₂SO₄ (Sodium Sulfate).[2] Avoid MgSO₄ if the product is extremely acid-sensitive, as MgSO₄ is slightly acidic.

-

-

Purification: Flash column chromatography.

-

Stationary Phase: Neutral Alumina or Silica Gel (pre-treated with 1% Triethylamine if degradation is observed).

-

Method B: Mild Base / Phase Transfer Conditions

Best for: Substrates with base-sensitive functional groups (e.g., esters, nitriles) or highly reactive alkyl halides (allylic/benzylic).

Materials

-

Substrate: 2-Methoxy-1H-imidazole (1.0 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Electrophile: Alkyl Halide (1.2 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Acetone

Step-by-Step Procedure

-